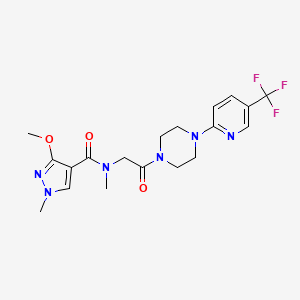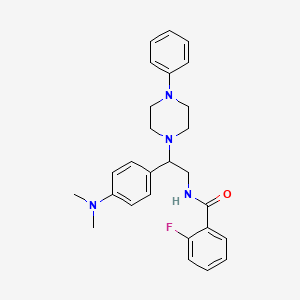
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Applications
Triazole Derivatives and Pharmacological Properties : Triazole derivatives, similar to N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been identified to possess valuable pharmacological properties. They are noted for their anti-convulsive activity, making them potential candidates for the treatment of epilepsy and related conditions (Shelton, 1981).
Structural Studies and Alzheimer's Disease : Research has been conducted on the X-ray structures of triazoles related to Alzheimer's disease treatment drugs. These studies help in understanding the molecular structure and potential surface of these compounds, which is crucial for their effectiveness in medical applications (Farrán et al., 2018).
Antimicrobial Applications : Novel 1H-1,2,3-triazole-4-carboxamides, which are structurally related to the given compound, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds have shown moderate to good activities, suggesting their potential in antimicrobial treatments (Pokhodylo et al., 2021).
Synthesis and Structural Analysis : Studies on the synthesis of related triazole compounds and their structural analysis through techniques like X-ray diffraction analysis and IR spectroscopy have been conducted. Such research provides insights into the molecular structure and bonding patterns of these compounds, which are essential for their application in various fields (Narea et al., 2020).
Conformational Analysis : Crystal structures of triazolyl hydrazones, related to N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been reported to study the conformational consequences of different classical hydrogen bonds. Such studies are important for understanding the chemical behavior and reactivity of these compounds (Gonzaga et al., 2016).
Supramolecular Coordination Complexes : Research into supramolecular coordination complexes using triazole-based ligands shows the potential of these compounds in the development of new materials with unique properties like ionic conductivity and luminescence, which can be applied in various technological fields (Narea et al., 2020).
Anticonvulsant Activity : Derivatives of ameltolide, which are structurally related to N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. These studies contribute to the development of new therapeutic agents for treating seizures (Lambert et al., 1995).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-6-9-18(15(4)10-12)21-20(25)19-16(5)24(23-22-19)17-8-7-13(2)14(3)11-17/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJUZJBTSUSIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)
![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)
![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)